molecular formula C26H22ClN3O3S B2730318 [7-[(4-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-68-5

[7-[(4-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2730318
CAS No.: 892414-68-5
M. Wt: 491.99
InChI Key: URYFJIFXZXVRBO-UHFFFAOYSA-N
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Description

This compound is a nitrogen-containing heterocyclic macrocycle featuring a triazatricyclo core system. Its structure includes a 2-oxa-4,6,13-triazatricyclo framework with substituents such as a 4-chlorophenyl methylsulfanyl group, a 2-methoxyphenyl moiety, and a hydroxymethyl group at position 11. Crystallographic determination of such structures often employs tools like SHELX, a widely used software for small-molecule refinement .

Properties

IUPAC Name

[7-[(4-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-15-23-20(17(13-31)12-28-15)11-21-25(33-23)29-24(19-5-3-4-6-22(19)32-2)30-26(21)34-14-16-7-9-18(27)10-8-16/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYFJIFXZXVRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC5=CC=C(C=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [7-[(4-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (commonly referred to as Compound X ) is a complex organic molecule with significant potential in pharmacology. Its unique structure suggests various biological activities, particularly in antibacterial and enzyme inhibition domains. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC26H22ClN3O3S
Molecular Weight491.99 g/mol
Purity≥ 95%
IUPAC Name[7-[(4-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to Compound X . The synthesized derivatives demonstrated varying degrees of effectiveness against several bacterial strains:

  • Salmonella typhi : Moderate to strong activity.
  • Bacillus subtilis : Moderate to strong activity.
  • Other strains: Weak to moderate activity.

These findings are consistent with the established antibacterial properties of similar triazole and sulfamoyl derivatives .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated through various assays:

  • Acetylcholinesterase (AChE) Inhibition : Several derivatives exhibited strong inhibitory effects on AChE, suggesting potential applications in treating neurodegenerative diseases.
  • Urease Inhibition : The compounds displayed significant urease inhibitory activity, which is crucial for managing conditions like urease-induced infections .

Case Studies

  • Study on 1,3,4-Oxadiazole Derivatives :
    • A series of compounds based on the oxadiazole core were synthesized and tested for biological activity.
    • Results indicated that modifications similar to those in Compound X could enhance antibacterial and enzyme inhibitory activities significantly .
  • Piperidine Derivatives :
    • Research involving piperidine-containing compounds showed promising results in both antibacterial and anti-inflammatory activities.
    • The introduction of sulfamoyl functionalities further augmented their pharmacological profiles .

The biological activities of Compound X can be attributed to its ability to interact with specific target sites within bacterial cells and enzymes:

  • Binding Interactions : Molecular docking studies suggest that the compound can effectively bind to active sites of target enzymes and receptors, inhibiting their function .
  • Structural Features : The presence of the chlorophenyl and methoxyphenyl groups enhances lipophilicity and facilitates membrane penetration, contributing to its bioactivity.

Comparison with Similar Compounds

Structural Analogues and Clustering

Using compound clustering algorithms like Jarvis-Patrick and Butina (based on structural fingerprints), analogues of this compound would include nitrogen-rich macrocycles and polyaromatic systems with bioisosteric substituents . Key structural comparisons include:

Compound Name/Class Core Structure Key Substituents Bioactivity/Applications References
Target Compound Triazatricyclo[8.4.0.0³,⁸] 4-Cl-C₆H₄-SCH₂, 2-MeO-C₆H₃, -CH₂OH Not explicitly stated (inferred: potential kinase/DNA interaction) -
Tetraazacyclotetradecane derivatives 14-membered tetraaza macrocycle N-acetic acid arms, methyl groups Metal chelation, electrochemical applications
Nitrogen heterocycles (e.g., indole derivatives) Bis-indole systems Variable aryl/alkyl substituents G-quadruplex DNA binding, anticancer activity
Solophenol A/Nymphaeol C Flavonoid-like polyphenols Hydroxyl, prenyl groups Acetylcholinesterase inhibition

Key Observations :

  • Substituent Effects: The 4-chlorophenyl and 2-methoxyphenyl groups increase lipophilicity, favoring membrane penetration, while the hydroxymethyl group may enable hydrogen bonding—similar to solophenol A’s hydroxyl-driven bioactivity .
  • Aromaticity : The conjugated system in the triazatricyclo core may confer aromatic stability, akin to transition-metal clusters where aromaticity influences reactivity .
Spectroscopic and Physicochemical Comparisons

NMR and IR spectroscopy are critical for structural validation. For instance:

  • NMR Shifts: The hydroxymethyl group (C11-CH₂OH) would resonate near δ 3.5–4.5 ppm, comparable to schizolaenone C’s aliphatic protons .
  • Aromatic Protons : The 2-methoxyphenyl group’s protons would show splitting patterns similar to those in nymphaeol B (δ 6.8–7.2 ppm) .
  • Sulfanyl Group : The -SCH₂- moiety’s IR stretching (~500–600 cm⁻¹) aligns with sulfur-containing macrocycles analyzed via infrared spectroscopy .
Structure-Activity Relationships (SAR)
  • Chlorophenyl Group : The electron-withdrawing Cl atom enhances electrophilic interactions, analogous to bis-indole derivatives where substituent position dictates DNA binding .
  • Methoxy Group : The 2-MeO substituent may sterically hinder rotation, stabilizing the compound’s conformation—a feature critical in ferroptosis-inducing compounds’ selectivity .
  • Hydroxymethyl Group : This polar group improves solubility, similar to carboxylic acid arms in tetraazamacrocycles, which aid in metal coordination .
Pharmacokinetic and Bioactivity Insights

While direct data on the target compound’s bioactivity is absent, analogues suggest:

  • Anticancer Potential: Nitrogen heterocycles often exhibit cytotoxicity via DNA intercalation or enzyme inhibition .
  • Neuroactivity: Acetylcholinesterase inhibition is plausible given structural parallels with solophenol A .
  • Ferroptosis Induction : Aryl-sulfanyl groups in synthetic compounds have been linked to ferroptosis pathways in oral cancer .

Q & A

Q. What safety protocols are critical given the compound’s chlorophenyl and methylsulfanyl groups?

  • Guidelines : Follow GHS protocols for skin/eye protection (Category 1B) and respiratory hazards (ventilated enclosures). Monitor for sulfide oxidation byproducts (e.g., sulfoxides) using real-time gas sensors .
  • Waste Management : Neutralize chlorinated byproducts via alkaline hydrolysis before disposal .

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